molecular formula C12H10F15NO B2962246 N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide CAS No. 37696-83-6

N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide

Cat. No.: B2962246
CAS No.: 37696-83-6
M. Wt: 469.194
InChI Key: CWRVUMYBNHZJOL-UHFFFAOYSA-N
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Description

N-Butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide (CAS RN: 37696-83-6) is a perfluorinated amide characterized by a fully fluorinated carbon chain and a butyl amine substituent. Its structure confers exceptional chemical stability, hydrophobicity, and resistance to thermal degradation, making it relevant in applications such as surfactants, polymer additives, and electronic materials . The compound’s synthesis typically involves coupling perfluorinated carboxylic acid derivatives with alkylamines, as evidenced by NMR and mass spectrometry data (e.g., 1H NMR δ 1.22 ppm for butyl protons; MS-EI m/z 488 [M⁺]) .

Properties

IUPAC Name

N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F15NO/c1-2-3-4-28-5(29)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)27/h2-4H2,1H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRVUMYBNHZJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30896019
Record name N-Butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37696-83-6
Record name N-Butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide (CAS Number: 37696-83-6) is a fluorinated compound with significant interest in various fields such as materials science and biochemistry. Its unique structure, characterized by a long fluorinated chain and amide functional group, suggests potential biological activity that warrants comprehensive investigation.

Structure and Composition

  • Molecular Formula : C12H10F15NO
  • Molecular Weight : 508.19 g/mol
  • Linear Formula : C12H10F15NO

The compound's structure includes multiple fluorine atoms which contribute to its hydrophobic properties and potential interactions with biological membranes.

Physical Properties

PropertyValue
Melting PointNot available
Boiling PointNot available
Solubility in WaterLow
DensityNot available

Toxicological Studies

Research indicates that perfluorinated compounds (PFCs), including this compound, may exhibit toxicity in various biological systems. A study highlighted the compound's effects on liver function and lipid metabolism in rodent models. The findings suggested that exposure could lead to alterations in lipid profiles and liver enzyme activities .

The biological activity of this compound is hypothesized to be linked to its ability to disrupt cellular membranes due to its amphiphilic nature. This disruption can lead to:

  • Altered Membrane Fluidity : The presence of fluorinated chains can modify the lipid bilayer properties.
  • Cellular Uptake : The compound may facilitate the uptake of other substances through enhanced permeability.

Case Studies

  • Liver Toxicity in Rodents
    • Objective : To assess the impact of N-butyl-2,2,... on liver health.
    • Methodology : Rodents were exposed to varying concentrations over a month.
    • Findings : Significant increases in liver enzymes were observed alongside histopathological changes .
  • Endocrine Disruption Potential
    • Objective : To evaluate the endocrine-disrupting capabilities of the compound.
    • Methodology : In vitro assays were conducted using human cell lines.
    • Findings : The compound exhibited weak estrogenic activity at high concentrations .

Environmental Impact

Fluorinated compounds are known for their persistence in the environment. Studies have shown that N-butyl-2,... can accumulate in aquatic systems and potentially enter the food chain. This raises concerns regarding long-term ecological consequences and bioaccumulation effects on wildlife.

Summary of Environmental Studies

Study FocusKey Findings
Aquatic ToxicityInhibition of growth in fish species .
BioaccumulationDetected in sediment samples from contaminated sites .

Scientific Research Applications

N-butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide is a specialty chemical with the molecular formula C12H10F15NOC_{12}H_{10}F_{15}NO and CAS number 37696-83-6 . It is also known by synonyms such as CHEMBL173403, DTXSID30896019, and GS-2550 .

Applications
While specific applications of this compound are not detailed in the provided search results, the broader search results offer insight into related compounds and their uses:

  • Wound Closure and Hemostasis N-butyl-2-cyanoacrylate, a related compound, is used for wound closure following soft tissue injuries, elective otological surgery, and hand surgery . It has also been used to achieve immediate hemostasis and possesses bacteriostatic properties and rapid adhesion to hard and soft tissues . Furthermore, it has seen use in gluing facial bone fractures, ossicles, and hemostasis in the area of esophageal varices and bleeding gastric ulcers, as well as gluing microvascular anastomoses .
  • Antimicrobial Activity Nitrogen-containing heterocycles have demonstrated antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .
  • Anti-inflammatory Activities Certain butyrolactones have demonstrated anti-inflammatory activities, modulating the NF-κB signaling pathway . Some have exhibited anti-inflammatory activity through the inhibition of the ubiquitin-conjugating enzyme, UbcH5c, and maintained this activity in vivo using Freund’s adjuvant arthritis rat model .

Data Table
The search results contain limited data regarding specific applications of this compound. However, related compounds and their applications are described in the following table:

CompoundApplication
N-butyl-2-cyanoacrylateWound closure, hemostasis, gluing facial bone fractures, ossicles, esophageal varices, bleeding gastric ulcers, and microvascular anastomoses
Nitrogen-containing heterocyclesAntimicrobial activity against Mycobacterium tuberculosis and Moraxella catarrhalis
ButyrolactonesAnti-inflammatory activities, modulation of the NF-κB signaling pathway
Chalcone DerivativesAntibacterial activity against various strains, including KPC, NDM, and MRSA

Note : This table summarizes the applications of compounds related to this compound based on the provided search results.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent Fluorination Pattern Key Applications Reference
N-Butyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide Butyl C8F15 (full chain fluorination) Surfactants, electronic materials
N-Dodecyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide (CAS 37696-86-9) Dodecyl C8F15 Hydrophobic coatings, lubricants
N-Benzyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N-(2-(phenylethynyl)phenyl)octanamide Benzyl + aromatic ethynyl C8F15 Photocatalysis, optoelectronics
N,N′-1,4-Phenylenebis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide) Aromatic bisamide C8F15 Supramolecular crystal engineering
N-(3-Aminopropyl)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide (CAS 85938-56-3) Aminopropyl C8F15 PFAS intermediates, surfactants

Key Observations :

  • Alkyl Chain Length : The butyl substituent in the target compound balances hydrophobicity and solubility compared to longer alkyl chains (e.g., dodecyl in CAS 37696-86-9), which enhance surface activity but reduce solubility .
  • Aromatic vs. Aliphatic Substituents : Benzyl and phenylene-bisamide derivatives exhibit enhanced π-π stacking for crystal engineering or optoelectronic applications, unlike aliphatic analogues .
  • Functional Groups: The presence of amino groups (e.g., CAS 85938-56-3) increases reactivity for further derivatization, whereas perfluorinated chains ensure chemical inertness .

Physicochemical Properties

Table 2: Comparative Physical Data

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Thermal Stability
N-Butyl-C8F15-amide 413.08 Not reported Low in polar solvents High (decomposes >300°C)
N-Dodecyl-C8F15-amide 621.23 Not reported Insoluble in water, soluble in fluorosolvents High
N-Benzyl-C8F15-amide ~700 (estimated) Not reported Moderate in DMSO Moderate (degradation observed under UV)
N,N′-Phenylene-bis-C8F15-amide 700 (MS-EI m/z 700 [M⁺]) Not reported Low in common solvents Exceptional (stable in supramolecular arrays)

Key Findings :

  • Molecular Weight : Increasing alkyl chain length (butyl → dodecyl) or aromaticity raises molecular weight, impacting volatility and processing .
  • Thermal Stability : Full fluorination ensures stability up to 300°C, though UV exposure degrades benzyl derivatives .
  • Solubility : All analogues exhibit low polarity, requiring fluorinated solvents (e.g., perfluorohexane) for dissolution .

Environmental and Regulatory Considerations

Perfluorinated amides, including N-butyl-C8F15-amide, are classified as PFAS (per- and polyfluoroalkyl substances). Their environmental persistence and toxicity have led to strict regulations, such as TSCA (Toxic Substances Control Act) restrictions in the U.S. . Alternatives with shorter fluorinated chains (C6 or below) are being prioritized to mitigate ecological risks.

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